مركبات البيرازينيوم
Pyrazinium compounds are a class of organic compounds characterized by the pyrazine ring with an additional positively charged nitrogen atom, typically derived from substituting a hydrogen atom on one of the carbon atoms in the pyrazine ring. These compounds exhibit various physical and chemical properties depending on their functional groups and substitution patterns.
Pyrazinium compounds find applications in numerous fields including pharmaceuticals, agrochemicals, and dyeing industries due to their excellent solubility and reactivity. In the pharmaceutical sector, they are often used as precursors for synthesizing bioactive molecules with potential therapeutic effects. For instance, certain pyrazinium derivatives have shown promising activities against various diseases such as cancer and infectious diseases.
In agrochemicals, these compounds can act as herbicides or fungicides by disrupting key biological processes in target organisms. Additionally, they are also utilized in dyeing industries where their electron-donating nature allows for efficient coloring of fabrics without the need for harsh conditions. The versatility of pyrazinium compounds lies in their ability to form stable complexes with metal ions and their capability to undergo various redox reactions, making them valuable intermediates in organic synthesis processes.

هيكل | الاسم الكيميائي | CAS | وسط |
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1,1'-Ethylene-2,2'-bipyridylium ion | 231-36-7 | C12H10N2 |
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2(1H)-Pyrazinone,4-oxide | 3735-46-4 | C4H4N2O2 |
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Pyrazine, 2,3-diphenyl-, 1-oxide | 61578-13-0 | C16H12N2O |
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Ethanone,1-(3,?-dimethyl-2-pyrazinyl)- | 72797-17-2 | C16H20N4O2 |
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Pyrazinium, 1-methyl- | 17066-96-5 | C5H7N2 |
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2,5-DIMETHYL PYRAZINE N-OXIDE | 6890-37-5 | C6H8N2O |
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3-Methylpyrazine 1-oxide | 25594-37-0 | C5H6N2O |
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2-methyl-Pyrazine 1-oxide | 31396-35-7 | C5H6N2O |
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3-Chloro-1-methylpyrazin-1-ium iodide | 34260-02-1 | |
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Pyrido[1,2-a]pyrazin-5-ium(8CI,9CI) | 1074-08-4 | C8H7N2 |
الوثائق ذات الصلة
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
الموردين الموصى بهم
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Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Amadis Chemical Company LimitedFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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